molecular formula C24H28N4O5S2 B4191287 diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No. B4191287
M. Wt: 516.6 g/mol
InChI Key: CLLXWTQNCMUMNS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thiophene ring, and two ester groups. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole and thiophene rings would contribute to the compound’s rigidity and planarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,4-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

Future research on this compound could involve studying its chemical reactivity, exploring its potential uses, and investigating its safety and environmental impact .

properties

IUPAC Name

diethyl 5-[[2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S2/c1-5-28-17(13-16-11-9-8-10-12-16)26-27-24(28)34-14-18(29)25-21-19(22(30)32-6-2)15(4)20(35-21)23(31)33-7-3/h8-12H,5-7,13-14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLXWTQNCMUMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-3-methylthiophene-2,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 3
Reactant of Route 3
diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 4
Reactant of Route 4
diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 5
diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Reactant of Route 6
Reactant of Route 6
diethyl 5-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate

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